molecular formula C17H26N2O2S B13972924 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13972924
M. Wt: 322.5 g/mol
InChI Key: DJTRXJCSJACJTF-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is attached via a thiolation reaction, where a thiol reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with modified functional groups

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular pathways and potential therapeutic benefits.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester
  • 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester
  • 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid isopropyl ester

Uniqueness

2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability

Properties

Molecular Formula

C17H26N2O2S

Molecular Weight

322.5 g/mol

IUPAC Name

tert-butyl 2-(pyridin-3-ylmethylsulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-10-5-4-8-15(19)13-22-12-14-7-6-9-18-11-14/h6-7,9,11,15H,4-5,8,10,12-13H2,1-3H3

InChI Key

DJTRXJCSJACJTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSCC2=CN=CC=C2

Origin of Product

United States

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